N-(4-chlorophenyl)-5-nitro-N-(piperidine-1-carbonyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-N-(5-nitrofuran-2-carbonyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O5/c18-12-4-6-13(7-5-12)20(17(23)19-10-2-1-3-11-19)16(22)14-8-9-15(26-14)21(24)25/h4-9H,1-3,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAYYVSYWOYFAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(O3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-5-nitro-N-(piperidine-1-carbonyl)furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the furan ring: This can be achieved through various methods, such as the Paal-Knorr synthesis.
Introduction of the nitro group: Nitration reactions using nitric acid and sulfuric acid are commonly employed.
Formation of the piperidine ring: This can be synthesized through cyclization reactions involving appropriate precursors.
Coupling reactions: The final step involves coupling the chlorophenyl group with the furan carboxamide moiety using reagents like palladium catalysts in Suzuki-Miyaura coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-5-nitro-N-(piperidine-1-carbonyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, appropriate solvents like dimethylformamide.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives.
Hydrolysis: Formation of carboxylic acid and amine.
Scientific Research Applications
Based on the search results, here's what is known about the compound N-(4-chlorophenyl)-5-nitro-N-(piperidine-1-carbonyl)furan-2-carboxamide:
Chemical Identification
Related Compounds
- N-(4-chlorophenyl)-5-nitrofuran-2-carboxamide: This related compound has the molecular formula C11H7ClN2O4 and a molecular weight of 266.64 g/mol . Synonyms include LCS3, NSC761634, and others .
- 5-(4-chlorophenyl)-N-(4-(piperazin-1-yl)phenyl)furan-2-carboxamide: This compound has the molecular formula C21H20ClN3O2 and a molecular weight of 381.9 g/mol .
Potential Research Areas
While the search results do not provide specific applications or case studies for this compound, the presence of related compounds and chemical moieties suggests potential areas of research:
- Antioxidant Activity: Research on compounds isolated from Piper cubeba has identified radical scavenging abilities against hydroxyl radicals, superoxide anion radicals, and DPPH radicals . This suggests that compounds with similar structures, such as those containing a furan moiety, may possess antioxidant properties .
- Photosensitizers: Pyropheophorbide-a-hexyl ether, a compound investigated for photodynamic therapy, highlights the potential use of similar compounds in cancer treatment .
- Polyphosphate Hydrolysis: Research into chromogenic and fluorogenic substrates for detecting enzymes that hydrolyze inorganic polyphosphate indicates potential applications in studying polyphosphate degradation .
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-5-nitro-N-(piperidine-1-carbonyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Furan Ring
The 5-nitro-furan core is a common feature in several bioactive compounds. Key analogs include:
Key Insight : The introduction of aryl groups (e.g., phenyl, chlorophenyl) enhances lipophilicity and antimicrobial potency, while sulfamoyl groups improve solubility and target specificity .
Carboxamide-Linked Functional Groups
The N-substituents on the carboxamide moiety significantly influence biological activity:
Key Insight : Piperidine-containing analogs (e.g., furanylfentanyl) demonstrate the importance of this moiety in central nervous system (CNS) penetration, while imidazole or sulfonamide groups broaden antimicrobial applications .
Biological Activity
N-(4-chlorophenyl)-5-nitro-N-(piperidine-1-carbonyl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial, anti-inflammatory, and analgesic activities. The compound's structure and mechanism of action are also discussed, alongside relevant case studies and research findings.
Antibacterial Activity
Recent studies have demonstrated that compounds with similar structural features exhibit significant antibacterial properties. For instance, pyrrole benzamide derivatives have shown effective inhibition against Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL, compared to standard antibiotics like ciprofloxacin (MIC = 2 μg/mL) . Although specific data for this compound is limited, its structural analogs indicate potential efficacy against gram-positive bacteria.
Anti-inflammatory Activity
The anti-inflammatory properties of related compounds have been explored extensively. For example, substituted pyrazoles demonstrated considerable anti-inflammatory effects superior to diclofenac sodium . The mechanisms often involve the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the inflammatory process. Given the presence of a nitro group in this compound, it is hypothesized that this compound may also exhibit similar COX-inhibitory activity.
Analgesic Activity
Analgesic effects have been noted in various derivatives of piperidine compounds. For instance, certain piperidine-based analgesics have been shown to interact with opioid receptors, providing pain relief . The presence of both the piperidine and carboxamide functionalities in this compound suggests potential analgesic properties that warrant further investigation.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
